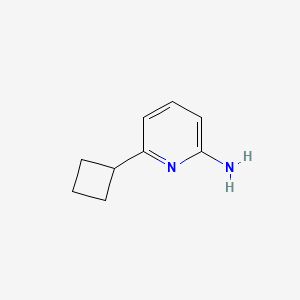

6-Cyclobutylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-cyclobutylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGDQVVMZAPJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyclobutylpyridin 2 Amine and Analogues

Direct Synthetic Pathways for 6-Cyclobutylpyridin-2-amine

The direct synthesis of this compound can be approached through strategic functionalization of a pre-existing pyridine (B92270) ring or by constructing the ring from acyclic precursors already bearing the required substituents.

Strategic Functionalization of Pyridine Rings

The functionalization of pyridine rings is often challenging due to the electron-deficient nature of the heterocycle. beilstein-journals.org However, numerous methods have been developed to introduce substituents at specific positions. Classical approaches like the Hantzsch pyridine synthesis can build the ring system from carbonyl compounds and amines. beilstein-journals.org

For the target molecule, a common strategy involves starting with a pyridine ring that is halogenated at the 2- and 6-positions, such as 2,6-dichloropyridine. smolecule.com The differential reactivity of the halogens allows for sequential substitution. The introduction of the amino group at the C2 position can be achieved via amination reactions. Palladium-catalyzed C-N bond formation, a method extensively developed by Buchwald and Hartwig, is a powerful tool for this transformation, allowing the coupling of halo-pyridines with various amine sources. acs.orgresearchgate.net Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, though it often requires harsh conditions or specific activation of the pyridine ring. researchgate.netacs.org Activating the pyridine as an N-oxide can facilitate substitution at the C2 position. organic-chemistry.org

Another key strategy is the direct C-H functionalization, which avoids the need for pre-halogenated substrates. researchgate.net While challenging, transition-metal-catalyzed methods are emerging for the direct amination of pyridine C-H bonds, although regioselectivity can be an issue. researchgate.net

Introduction of the Cyclobutyl Substituent

The cyclobutyl group is a valuable substituent in medicinal chemistry as it can improve metabolic stability, reduce planarity, and provide a unique three-dimensional profile compared to other alkyl or aryl groups. ru.nlnih.gov Its introduction onto the pyridine ring at the C6 position is a key step.

One of the most effective methods for this is through cross-coupling reactions. A pre-functionalized pyridine, such as 6-chloro- or 6-bromopyridin-2-amine, can be coupled with a cyclobutyl-containing organometallic reagent. For example, a Negishi coupling using cyclobutylzinc chloride or a Suzuki-Miyaura coupling with a cyclobutylboronic acid or ester can be employed. These reactions are typically catalyzed by palladium or nickel complexes.

Alternatively, the cyclobutyl group can be introduced via nucleophilic substitution on a suitable electrophilic precursor. smolecule.com If starting with a pyridine N-oxide, Grignard reagents like cyclobutylmagnesium bromide can be used to install the cyclobutyl group at the C2 (and subsequently C6) position. organic-chemistry.org

Advanced Synthetic Transformations via 2-Aminopyridine (B139424) Scaffolds

The 2-aminopyridine moiety is a versatile synthon, acting as a binucleophile that can participate in a wide range of reactions to construct more complex heterocyclic systems. sioc-journal.cnresearchgate.netbenthamscience.com

Cyclization Reactions for Azaheterocycle Formation

The dual nucleophilic nature of 2-aminopyridines, with the endocyclic pyridine nitrogen and the exocyclic amino group, makes them ideal substrates for cyclization reactions to form fused azaheterocycles. researchgate.net These scaffolds, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, are prevalent in many biologically active molecules. bio-conferences.orgrsc.orgproprogressio.hu

Common cyclization strategies include:

Reaction with α-haloketones: The condensation of a 2-aminopyridine with an α-haloketone is a classic and widely used method to synthesize imidazo[1,2-a]pyridines. bio-conferences.orgrsc.org The reaction proceeds via nucleophilic substitution by the pyridine nitrogen onto the α-carbon of the ketone, followed by intramolecular cyclization and dehydration. rsc.org

Multicomponent Reactions (MCRs): Three-component reactions involving a 2-aminopyridine, an aldehyde, and an isonitrile (Groebke-Blackburn-Bienaymé reaction) or a terminal alkyne provide direct access to substituted imidazo[1,2-a]pyridines. bio-conferences.orgorganic-chemistry.org

Reaction with Diazo Esters: Rhodium(III)-catalyzed C-H activation of imines formed in situ from 2-aminopyridines and aldehydes, followed by coupling with diazo esters, leads to the formation of pyrido[1,2-a]pyrimidin-4-ones. acs.org

| Reactant(s) | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|

| α-Bromo/chloroketones | Solvent-free, 60°C | Imidazo[1,2-a]pyridines | bio-conferences.org |

| Aldehyde, Isonitrile | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |

| Aldehyde, Terminal Alkyne | Copper catalyst | Imidazo[1,2-a]pyridines | bio-conferences.org |

| Aldehyde, Diazo Ester | Rhodium(III) | Pyrido[1,2-a]pyrimidin-4-ones | acs.org |

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Ullmann-Goldberg Amination)

Cross-coupling reactions are indispensable for the further functionalization of the this compound scaffold. These methods allow for the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for coupling halo-pyridines with boronic acids or their esters. proprogressio.huorganic-chemistry.org If a halogen is present on the this compound core (e.g., at the 3-, 4-, or 5-position), it can be readily coupled with various aryl or heteroaryl boronic acids. proprogressio.huorganic-chemistry.org The presence of the amino group can sometimes inhibit the catalyst, but the development of specialized phosphine (B1218219) ligands has largely overcome this challenge. organic-chemistry.org

Ullmann-Goldberg Amination: This copper-catalyzed C-N coupling reaction is a classic method for forming bonds between aryl halides and amines, amides, or heterocycles. researchgate.netscispace.com Modern protocols often use ligands like diamines or amino acids to facilitate the reaction under milder conditions. acs.orgrsc.org This method can be used to further derivatize a halogenated this compound or to synthesize the parent compound itself from a dihalopyridine precursor. rsc.org The Ullmann reaction can also be performed intramolecularly to synthesize fused ring systems. nih.gov

| Reaction | Typical Catalyst | Coupling Partners | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd complexes (e.g., Pd(PPh₃)₄) | Halo-pyridine + Boronic Acid | Forms C-C bonds; tolerant of many functional groups. | proprogressio.huorganic-chemistry.org |

| Ullmann-Goldberg | CuI | Halo-pyridine + Amine/Amide | Forms C-N bonds; useful for N-arylation. | scispace.comnih.gov |

| Buchwald-Hartwig | Pd complexes + Ligand | Halo-pyridine + Amine | Forms C-N bonds; generally high yields and broad scope. | acs.orgresearchgate.net |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring can be a viable synthetic route, particularly if the ring is activated by electron-withdrawing groups or by conversion to a pyridinium (B92312) salt. Bench-stable 2-halopyridinium salts have been developed as reagents that undergo mild SNAr reactions with amine nucleophiles at room temperature, without the need for a transition metal catalyst. researchgate.netacs.org This approach provides an operationally simple method for synthesizing 2-aminopyridine derivatives. researchgate.netacs.org The N-(1-alkoxyvinyl) moiety can serve as both an activating group and a protecting group that can be subsequently removed. researchgate.net

Stereoselective and Regioselective Approaches to Cyclobutyl-Containing Pyridinamines

The synthesis of enantiomerically pure cyclobutyl-containing pyridinamines requires careful control of both stereochemistry and regiochemistry. The stereocenter can reside on the cyclobutane (B1203170) ring.

Stereoselective Synthesis of the Cyclobutane Moiety: Chiral cyclobutane building blocks can be synthesized through various methods, including [2+2] cycloaddition reactions. nih.gov For example, an asymmetric [2+2] cycloaddition using a chiral catalyst can produce a cyclobutane adduct with high enantiomeric excess. nih.gov This chiral cyclobutane intermediate, bearing appropriate functional groups, can then be elaborated to form the desired pyridinamine. The stereoselective synthesis of cyclobutanes by the contraction of readily accessible pyrrolidines has also been reported, offering a pathway to multisubstituted cyclobutanes with multiple stereocenters. acs.org

Regioselective Functionalization of the Pyridine Ring: Achieving regioselectivity in the introduction of the cyclobutyl group or the amino group is crucial. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of pyridines. rsc.orgnih.gov For instance, a directing group on the pyridine ring can guide a metal catalyst to a specific C-H bond for functionalization. N-aryl-2-aminopyridines are effective substrates for chelation-assisted C-H bond functionalization, allowing for regioselective reactions. rsc.org An alternative strategy involves the remote hydroamination of unactivated disubstituted alkenes with 2-aminopyridines bearing electron-withdrawing substituents at the 6-position, which can lead to high regioselectivity for the remote amine product. escholarship.org

A hypothetical regioselective and stereoselective synthesis could involve the following conceptual steps:

| Step | Reaction | Key Features |

| 1 | Asymmetric [2+2] Cycloaddition | Formation of a chiral cyclobutane building block with defined stereochemistry. |

| 2 | Functional Group Interconversion | Modification of the cyclobutane intermediate to introduce a suitable handle for pyridine ring formation. |

| 3 | Pyridine Ring Synthesis | Cyclization reaction to form the 6-cyclobutylpyridine core. |

| 4 | Regioselective Amination | Introduction of the amino group at the C2 position, potentially via a nucleophilic aromatic substitution or a directed C-H amination. |

Sustainable and Green Chemistry Innovations in Pyridinamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridinamines to reduce environmental impact and improve efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of 2-aminopyridines and related heterocycles, often leading to higher yields and shorter reaction times compared to conventional heating methods. bohrium.comacs.orgnih.gov For instance, the microwave-assisted synthesis of substituted imidazo[1,2-a]pyridines from 2-aminopyridines can be achieved in minutes with high yields under solvent- and catalyst-free conditions. organic-chemistry.org These findings suggest that the synthesis of this compound could be rendered more sustainable through the adoption of microwave technology. The intramolecular cyclization of enamines to form pyrrole (B145914) derivatives has also been shown to be significantly improved under microwave-assisted conditions, with yields increasing from 23% to 86% in one reported case. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. Biocatalytic transamination has been successfully employed for the asymmetric synthesis of pyridylalkylamines from the corresponding ketones, yielding enantiopure amines with high conversion and stereoselectivity. researchgate.netcsic.es This approach could be particularly valuable for the synthesis of chiral this compound derivatives. Furthermore, biocatalytic intramolecular C(sp³)–H amination has been demonstrated for the construction of chiral pyrrolidines, showcasing the potential of engineered enzymes to perform complex transformations under mild conditions. researchgate.netacs.orgnih.gov

A comparison of conventional versus green synthetic approaches for analogous reactions is presented below:

| Reaction | Conventional Method | Green Method | Advantages of Green Method | Reference |

| Imidazo[1,2-a]pyridine Synthesis | Thermal heating, long reaction times | Microwave irradiation (85-95% yield in <2 min) | Rapid reaction, high yield, solvent-free | organic-chemistry.org |

| Pyrrole Synthesis | Conventional heating (23% yield) | Microwave irradiation (86% yield) | Significantly higher yield, faster reaction | mdpi.com |

| Chiral Amine Synthesis | Chemical resolution of racemates | Biocatalytic transamination (>99% ee) | High enantioselectivity, mild conditions | researchgate.netcsic.es |

Reaction Mechanisms and Reactivity Studies of 6 Cyclobutylpyridin 2 Amine Derivatives

Investigations into Ring Strain and Conformational Dynamics of the Cyclobutyl Moiety

The inherent ring strain of the cyclobutyl moiety can lower the activation energy for reactions that lead to the opening of the four-membered ring, as this releases the strain. The presence of the cyclobutyl group can also exert steric and electronic effects on the adjacent pyridine (B92270) ring. Sterically, the bulk of the cyclobutyl group can influence the approach of reagents to the pyridine nitrogen and the amino group. Electronically, alkyl groups are generally electron-donating, which can increase the electron density on the pyridine ring, thereby affecting its reactivity towards electrophiles and its nucleophilicity. The conformational flexibility of the cyclobutyl ring, while limited, can also play a role in how the substituent orients itself relative to the pyridine ring, potentially influencing intermolecular interactions and the molecule's ability to bind to active sites in biological systems.

The cyclobutane (B1203170) ring is not flat but exists in a dynamic equilibrium between two puckered conformations, often referred to as "butterfly" or "bent" conformations. This puckering helps to relieve torsional strain that would be present in a planar structure. The interconversion between these puckered conformations is rapid at room temperature. The angle of pucker and the barrier to inversion can be influenced by the nature of the substituents on the ring. For 6-cyclobutylpyridin-2-amine, the attachment of the pyridine ring will influence the conformational equilibrium of the cyclobutyl moiety. The two primary non-planar conformations are the bent (or butterfly) and the twisted (or boat) forms.

| Conformation | Dihedral Angle (approx.) | Relative Energy (approx. kcal/mol) | Key Feature |

| Planar | 0° | High | Significant angle and torsional strain |

| Bent (Butterfly) | ~25-35° | 0 | Reduced torsional strain |

| Twisted (Boat) | Variable | Higher than Bent | Intermediate in the interconversion pathway |

This table presents generalized data for a substituted cyclobutane ring. The exact values for this compound would require specific computational or experimental analysis.

Mechanistic Pathways of Pyridine-Amine Transformations

The 2-aminopyridine (B139424) moiety is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is characterized by the nucleophilic nature of both the exocyclic amino group and the endocyclic pyridine nitrogen atom.

The 2-aminopyridine system possesses two primary nucleophilic centers: the amino group and the pyridine ring nitrogen. The relative nucleophilicity of these two sites can be influenced by the reaction conditions and the nature of the electrophile. The amino group is a potent nucleophile and will readily react with a variety of electrophiles, such as alkyl halides and acylating agents. The pyridine nitrogen, while also nucleophilic, can be protonated under acidic conditions, which deactivates the ring towards electrophilic attack and enhances the nucleophilicity of the amino group. The presence of the electron-donating cyclobutyl group at the 6-position is expected to increase the electron density of the pyridine ring, thereby enhancing the nucleophilicity of the ring nitrogen.

Proton transfer is a fundamental process in the reactions of 2-aminopyridine derivatives. The basicity of the pyridine nitrogen (pKa of the conjugate acid is around 7) and the amino group allows for protonation and deprotonation under various conditions. In the presence of acids, the pyridine nitrogen is preferentially protonated. This protonation can influence the reactivity of the molecule, for instance, by directing electrophilic substitution to other positions on the ring or by altering the nucleophilicity of the amino group. Intramolecular proton transfer between the amino group and the ring nitrogen, or intermolecular proton transfer involving solvent or other reagents, can play a crucial role in the reaction mechanisms.

Ring-Opening and Skeletal Rearrangement Reactions Involving the Cyclobutyl Group

The strain energy of the cyclobutane ring makes it susceptible to ring-opening and skeletal rearrangement reactions, particularly under thermal, photochemical, or catalytic conditions. These reactions can lead to the formation of a variety of linear or rearranged cyclic structures.

The presence of the pyridine ring can influence the course of these reactions. For example, the pyridine nitrogen could act as an internal nucleophile in certain ring-opening processes. Skeletal rearrangements of the cyclobutyl group can be initiated by the formation of a carbocation adjacent to the ring, which can then undergo rearrangement to a more stable carbocation, often involving ring expansion or contraction.

| Reaction Type | Conditions | Potential Products |

| Thermal Ring-Opening | High Temperature | Butenylpyridines |

| Photochemical [2+2] Cycloreversion | UV Light | Ethylene and a substituted pyridine |

| Acid-Catalyzed Rearrangement | Strong Acid | Cyclopropylmethylpyridines, cyclopentylpyridines |

This table provides hypothetical examples of potential reactions for the cyclobutyl group in this compound.

Thermally and Photolytically Induced Transformations

While specific studies on the thermal and photolytic transformations of this compound are not extensively documented, the behavior of related aminopyridine and azido (B1232118) compounds provides insights into potential reaction pathways.

Thermally, 2-aminopyridine derivatives are generally stable. galchimia.com High temperatures, however, can lead to decomposition. The thermal degradation of related nitrogen-containing compounds, such as amino acids, often involves the release of simple molecules like water and ammonia, resulting in the formation of peptide-like residues. nih.govnih.govbiorxiv.org It is plausible that under pyrolytic conditions, this compound could undergo decomposition involving the amino group and potentially the cyclobutyl ring.

Photochemically, the aminopyridine core can influence the reactivity of substituents. For instance, in azido-substituted purine (B94841) ribonucleosides, the presence of an amino group directs the photochemical reaction pathway. nih.gov Under anaerobic conditions, photoreduction of the azido group to an amino group is preferred, while in the presence of oxygen, oxidation to a nitro group occurs. nih.gov This suggests that the amino group in this compound could play a significant role in directing photochemical transformations, potentially influencing reactions on the pyridine ring or the cyclobutyl substituent.

Acid- and Base-Catalyzed Rearrangements

Acid-catalyzed rearrangements in derivatives of this compound can be anticipated based on the reactivity of similar aminopyridine and cyclobutane systems. The pyridine nitrogen can be protonated under acidic conditions, which can activate the ring towards nucleophilic attack or influence rearrangements.

One potential acid-catalyzed rearrangement involves the expansion of the cyclobutyl ring. Carbocation formation adjacent to a cyclobutane ring can lead to a ring expansion to a more stable cyclopentane (B165970) ring. chemistrysteps.com This type of rearrangement is driven by the relief of ring strain in the four-membered ring. chemistrysteps.com For a derivative of this compound, the formation of a carbocation on a carbon atom attached to the cyclobutyl ring could initiate such a rearrangement.

Base-catalyzed reactions, on the other hand, are more likely to involve the amino group. The protons on the amino group are acidic and can be removed by a strong base. The resulting amide anion can then participate in various reactions. While specific base-catalyzed rearrangements of this compound are not well-documented, the general principles of base-catalyzed reactions of amines would apply.

Metal-Catalyzed Ring Manipulations

The 2-aminopyridine moiety is an excellent directing group in transition metal-catalyzed reactions, facilitating C-H activation and the formation of new rings. rsc.org The nitrogen atom of the pyridine ring and the amino group can chelate to a metal center, directing the catalytic activity to specific positions on the molecule.

Palladium-catalyzed reactions are particularly well-studied for N-aryl-2-aminopyridines. rsc.org These reactions can lead to the formation of various heterocyclic structures through annulation reactions with alkynes, alkenes, and other coupling partners. rsc.org For this compound derivatives, metal-catalyzed reactions could be employed to construct fused ring systems or to introduce new functional groups at positions ortho to the amino group.

The cyclobutyl group itself can also participate in metal-catalyzed transformations. Transition metals can promote the cleavage of C-C bonds in strained ring systems, leading to ring-opening or rearrangement reactions. nih.gov For example, rhodium catalysts have been used to promote the ring expansion of cyclopropyl (B3062369) derivatives to cyclobutenes. organic-chemistry.org A similar reactivity could be envisioned for the cyclobutyl group in this compound under appropriate metal-catalyzed conditions.

Table 1: Examples of Metal-Catalyzed Reactions on 2-Aminopyridine Derivatives

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ | N-aryl-2-aminopyridine, Alkyne | Indole | rsc.org |

| [Cp*RhCl₂]₂ | N-aryl-2-aminopyridine, Alkyne | Indole | rsc.org |

| Pd(OAc)₂ | N-phenylpyridin-2-amine, Norbornene | Fused Heterocycle | rsc.org |

| Ir(III) catalyst | N-aryl-2-aminopyridine, Enone | Tetrahydroquinoline | rsc.org |

Denitrogenative Ring Expansion Pathways

A key reaction pathway for derivatives of this compound could involve the transformation of the cyclobutyl group into a larger ring. One established method for such a transformation is the denitrogenative ring expansion of cycloalkyl azides. While this would require the conversion of the cyclobutyl group to a cyclobutyl azide, the subsequent thermal or photochemical reaction can lead to the formation of a pyrrolidine (B122466) ring with the extrusion of nitrogen gas.

The synthesis of pyrrolidines from cyclobutane derivatives has been demonstrated through various routes. For instance, the contraction of pyrrolidines can lead to the stereoselective synthesis of cyclobutanes, indicating the reversibility of such ring size alterations under specific conditions. nih.govnih.gov The synthesis of pyrrolidin-2-ones from donor-acceptor cyclopropanes and amines also highlights the utility of small rings in constructing five-membered nitrogen heterocycles. mdpi.com The fragmentation of cyclobutylcarbinyl radicals can also lead to ring expansion, providing a pathway to seven- and eight-membered rings. rsc.org

Functional Group Interconversions at the Amine and Pyridine Sites

The amino group and the pyridine ring of this compound are both amenable to a variety of functional group interconversions, allowing for the synthesis of a wide range of derivatives.

The primary amino group can be readily acylated, alkylated, or converted to other nitrogen-containing functional groups. For example, it can be converted into an amide, a sulfonamide, or a urea. The amino group can also be transformed into a leaving group, such as a diazonium salt, which can then be displaced by a variety of nucleophiles. The synthesis of 2-aminopyridines can be achieved through various methods, including the Chichibabin reaction or by nucleophilic substitution of a leaving group at the 2-position of the pyridine ring. wikipedia.org More modern methods involve the direct amination of pyridines using specialized reagents. galchimia.com

The pyridine ring itself can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the nitrogen atom makes it less reactive than benzene. The presence of the activating amino group at the 2-position directs electrophilic substitution primarily to the 3- and 5-positions. The pyridine nitrogen can also be oxidized to an N-oxide, which can then be used to introduce substituents at the 2- and 4-positions. researchgate.netnih.gov

Metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the functionalization of the pyridine ring. mdpi.comresearchgate.net A halogenated derivative of this compound could be coupled with a variety of boronic acids, alkenes, or other coupling partners to introduce new carbon-carbon bonds. Palladium-catalyzed C-N cross-coupling is also a valuable method for the synthesis of N-aryl-2-aminopyridines. rsc.org

Table 2: Common Functional Group Interconversions for 2-Aminopyridines

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acylation | Acyl chloride, anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Diazotization | NaNO₂, HCl | Diazonium salt |

| N-Oxidation | m-CPBA | Pyridine N-oxide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | N-Aryl-2-aminopyridine |

Computational Chemistry and Theoretical Modeling of 6 Cyclobutylpyridin 2 Amine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to elucidating the electronic structure and bonding characteristics of 6-Cyclobutylpyridin-2-amine. wikipedia.org Methods like Density Functional Theory (DFT) are employed to calculate molecular properties that are otherwise difficult to determine experimentally. openaccessjournals.commdpi.com

DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can reveal the distribution of electron density, molecular orbital energies, and the nature of intramolecular interactions. mdpi.comnih.gov For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. mdpi.com

Studies on similar aminopyridine structures have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. mdpi.com In this compound, the interaction between the amine group's hydrogen and the pyridine (B92270) ring's nitrogen can be investigated through methods like Natural Bond Orbital (NBO) analysis to quantify the strength and nature of such bonds. nih.gov

Table 1: Calculated Electronic Properties of a Pyridine Derivative This table is illustrative and based on typical values obtained for similar molecules from computational studies.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-31G(d,p) |

Conformational Analysis and Energy Landscapes of the Cyclobutyl Group

The cyclobutyl ring is known to adopt a puckered conformation to relieve ring strain. The two primary puckered conformations are the "bent" and "twisted" forms. The rotation around the single bond connecting the cyclobutyl ring to the pyridine ring introduces further conformational complexity. Computational methods can map the energy landscape associated with this rotation, identifying the most stable rotational isomers (rotamers). frontiersin.orgyoutube.com

Molecular dynamics (MD) simulations can be a powerful tool for sampling the conformational space of molecules, including the interconversions between different ring puckering states and rotations around single bonds. nih.gov These simulations provide a dynamic view of the molecule's behavior over time. dovepress.com

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, researchers can identify intermediates, transition states, and calculate activation energies, providing a detailed picture of the reaction dynamics. rsc.org

DFT is a widely used method for elucidating reaction pathways. nih.govresearchgate.net By calculating the energies of reactants, products, and transition states, the reaction's feasibility and kinetics can be predicted. For example, in studying the functionalization of the amino group or reactions involving the pyridine ring, DFT can help in understanding the regioselectivity and stereoselectivity of the process. ekb.eg

The choice of functional and basis set is critical for obtaining accurate results. Functionals like B3LYP and M06-2X, combined with appropriate basis sets, have been shown to provide reliable energy profiles for a variety of chemical reactions. nih.govresearchgate.net

Software packages like LAMMPS are commonly used to perform classical MD simulations, which can handle large systems and long simulation times, making them suitable for studying complex reaction environments. lammps.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable in drug discovery and materials science for predicting the activity of new compounds.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. nih.gov These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Molecular fingerprints are another type of descriptor that represents the presence or absence of specific structural features. In a recent study on FLAP inhibitors, which included a compound with a 5-cyclobutylpyridin-2-yl moiety, "atom pairs" fingerprints were used to develop a robust 2D QSAR model. researchgate.net This model demonstrated a high correlation between the molecular structure and biological activity, with most atoms in the 5-(5-cyclobutylpyridin-2-yl)pyrimidin-2-amine group showing a positive contribution to the activity. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

|---|---|

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings |

| Topological | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges |

Atomic Contribution Analysis in Structure-Activity Relationships

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in the development of novel therapeutic agents. researchgate.net Atomic contribution analysis within QSAR models offers a granular view of how individual atoms or fragments within a molecule influence its biological activity. researchgate.net This approach helps to visualize and quantify the positive and negative contributions of specific structural features, providing a rational basis for lead optimization. researchgate.net

In a study focused on developing inhibitors for 5-Lipoxygenase Activating Protein (FLAP), a key target in inflammatory diseases, researchers utilized Kernel Partial Least Squares (KPLS) modeling. researchgate.net This investigation analyzed a series of compounds, including structures closely related to this compound, such as 5-(5-cyclobutylpyridin-2-yl)pyrimidin-2-amine. researchgate.net The goal was to build a robust QSAR model and to understand the atomic-level determinants of inhibitory activity. researchgate.net

The KPLS model, using an "atom pairs" fingerprint, yielded a statistically significant 2D QSAR model with a high regression coefficient (R² = 0.9624) and strong predictive power for external test data (R²pred = 0.7105). researchgate.net A key output of this modeling was the visualization of atomic contributions, where atoms are color-coded based on their impact on biological activity. researchgate.net

Positive Contributions (Favorable): Atoms that enhance the compound's activity are typically colored green. researchgate.net

Negative Contributions (Unfavorable): Atoms that detract from the activity are colored red. researchgate.net

Magnitude of Contribution: The intensity of the color corresponds to the strength of the atom's influence. researchgate.net

For the 5-(5-cyclobutylpyridin-2-yl)pyrimidin-2-amine scaffold, the analysis revealed that the majority of the atoms within this group were colored green, signifying a favorable contribution to FLAP inhibition. researchgate.net The study highlighted that the cyclobutyl ring itself is a critical structural motif for activity. The model suggested that replacing the cyclobutyl group with other ring structures would likely diminish the compound's inhibitory effect, possibly by disrupting essential binding interactions within the target protein. researchgate.net

This type of analysis provides invaluable guidance for medicinal chemists in structure-activity relationship (SAR) studies, allowing for a more rational design of subsequent generations of inhibitors with improved potency and selectivity. researchgate.net

Table 1: Summary of Atomic Contribution Analysis Findings for Cyclobutylpyridine-based FLAP Inhibitors

| Feature | Finding | Implication for SAR | Source |

| Modeling Technique | Kernel Partial Least Squares (KPLS) | Provides a robust model for predicting activity based on structure. | researchgate.net |

| Model Performance | High statistical significance (R² = 0.9624, R²pred = 0.7105) | The model is reliable for interpreting atomic contributions. | researchgate.net |

| Cyclobutylpyridine Moiety | Most atoms showed a positive (favorable) contribution to activity. | This core structure is a key pharmacophore for FLAP inhibition. | researchgate.net |

| Cyclobutyl Ring | Specifically identified as a positive contributor. | Substitution of the cyclobutyl ring is predicted to decrease activity. | researchgate.net |

| Visualization | Color-coded atoms (Green for positive, Red for negative) | Offers an intuitive guide for identifying which parts of the molecule to modify or keep. | researchgate.net |

Molecular Docking and Virtual Screening Approaches for Target Interactions

Molecular docking and virtual screening are powerful computational techniques at the forefront of modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates. nih.govmedchemexpress.com These methods predict how a small molecule, such as this compound, might bind to a macromolecular target, providing insights into its potential mechanism of action and binding affinity. als-journal.com

Molecular Docking

Molecular docking simulates the interaction between a ligand (e.g., this compound) and a protein target of known three-dimensional structure. als-journal.complos.org The process involves two main steps:

Conformational Sampling: The algorithm explores a wide range of possible conformations and orientations of the ligand within the protein's binding site. nih.gov

Scoring: A scoring function is used to evaluate the "goodness of fit" for each pose, estimating the binding free energy. scholarsresearchlibrary.com Poses with lower energy scores are considered more favorable and are more likely to represent the actual binding mode. als-journal.com

For this compound, a docking study would begin with the preparation of its 3D structure. The cyclobutyl group, with its inherent ring strain, and the aminopyridine moiety, which can act as a hydrogen bond donor and acceptor, are key features that the docking algorithm would assess for interactions with amino acid residues in a target's active site. vulcanchem.com The results would produce a ranked list of binding poses and their corresponding energy scores, highlighting potential interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. plos.org

Virtual Screening

Virtual screening (VS) extends the principles of molecular docking to large libraries of compounds, which can contain thousands or even millions of molecules. medchemexpress.com The objective is to computationally screen these libraries to identify a smaller, enriched subset of compounds that are most likely to bind to a specific biological target. medchemexpress.commdpi.com

A typical virtual screening workflow involving a query structure like this compound would proceed as follows:

Target Selection and Preparation: A biologically relevant protein target is chosen, and its 3D structure is prepared for docking. This includes defining the binding site or pocket where the ligands will be docked. scholarsresearchlibrary.com

Ligand Library Preparation: A large database of small molecules is prepared, ensuring correct 3D structures and ionization states. scholarsresearchlibrary.com

Docking-Based Screening: Each compound in the library is docked into the target's active site using a program like AutoDock. nih.gov

Hit Selection and Filtering: Compounds are ranked based on their docking scores. nih.gov This list is often filtered further based on other criteria, such as physicochemical properties (e.g., Lipinski's rule of five) or pharmacophore matching, to select a manageable number of "hits" for experimental validation. mdpi.com

By using this compound as a reference or starting point, virtual screening could be employed to discover novel compounds with similar or improved binding characteristics for a given target, such as FLAP, or to identify entirely new targets for this chemical scaffold. researchgate.netmdpi.com

Table 2: Generalized Workflow for Molecular Docking and Virtual Screening

| Step | Description | Key Tools/Methods | Source |

| 1. Preparation | The 3D structures of the target protein and the ligand(s) are prepared. This includes adding hydrogens, assigning charges, and defining the binding site. | Protein Data Bank (PDB), LigPrep | als-journal.comscholarsresearchlibrary.com |

| 2. Docking Simulation | A docking program systematically samples ligand conformations and orientations within the target's active site. | AutoDock, Glide | nih.govscholarsresearchlibrary.com |

| 3. Scoring & Ranking | A scoring function calculates the binding energy for each pose. For virtual screening, all compounds in the library are ranked by their best score. | Glide Score, dG binding energy | als-journal.comscholarsresearchlibrary.com |

| 4. Hit Identification | Top-ranking compounds are identified as potential "hits". | - | nih.gov |

| 5. Post-Processing/Filtering | Hits may be filtered based on predicted ADMET properties, pharmacophore models, or visual inspection of binding modes. | SwissADME, Pharmacophore modeling | als-journal.commdpi.com |

| 6. Experimental Validation | The most promising candidates are acquired or synthesized for in vitro and in vivo testing to confirm their biological activity. | - | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Cyclobutylpyridin 2 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of 6-cyclobutylpyridin-2-amine provides characteristic signals for the protons on the pyridine (B92270) ring and the cyclobutyl substituent, as well as the amine group. The aromatic protons on the pyridine ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic system. The protons of the cyclobutyl group will exhibit complex splitting patterns due to their various chemical and magnetic environments. The amine protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. libretexts.org The integration of the signals corresponds to the number of protons in each environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-3 | 7.81 | d | 5.2 |

| Pyridine H-4 | 6.37 | d | 5.2 |

| Pyridine H-5 | 6.20 | s | - |

| NH₂ | 4.68 | br s | - |

| Cyclobutyl CH | 2.16 | m | - |

| Cyclobutyl CH₂ | 1.81-1.98 | m | - |

| Cyclobutyl CH₂ | 2.11-2.19 | m | - |

Note: This table is a representative example based on known data for similar aminopyridine structures. Actual values may vary based on experimental conditions. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbons of the pyridine ring will resonate at lower field (higher ppm) compared to the aliphatic carbons of the cyclobutyl group. mdpi.com The carbon attached to the nitrogen atom (C2) and the carbon bearing the cyclobutyl group (C6) will have characteristic chemical shifts influenced by these substituents.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 158.5 |

| Pyridine C-6 | 162.1 |

| Pyridine C-4 | 105.8 |

| Pyridine C-3 | 138.2 |

| Pyridine C-5 | 108.9 |

| Cyclobutyl C-1' | 44.3 |

| Cyclobutyl C-2'/4' | 28.7 |

| Cyclobutyl C-3' | 18.2 |

Note: This table is a representative example. Actual values may vary. The chemical shifts for aromatic carbons are generally found between 100-150 ppm, while aliphatic carbons appear at higher fields (lower ppm). libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uni-saarland.de

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. uni-saarland.de For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, a principle known as the "nitrogen rule". libretexts.orgmsu.edu Common fragmentation pathways for aminopyridines include the loss of the amino group or cleavage of the cyclobutyl ring. libretexts.org Alpha-cleavage adjacent to the amine is a characteristic fragmentation for aliphatic amines. libretexts.orglibretexts.org

HREI-MS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This precision is invaluable for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. vscht.cz It is particularly useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum will show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3500-3300 cm⁻¹. orgchemboulder.comlibretexts.org The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclobutyl group will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. vscht.cz Additionally, C=C and C=N stretching vibrations from the pyridine ring will be present in the 1600-1400 cm⁻¹ region. The C-N stretching vibration for an aromatic amine typically appears in the 1335-1250 cm⁻¹ range. orgchemboulder.commsu.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500-3300 (two bands) |

| Primary Amine | N-H Bend | 1650-1580 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Aliphatic Group | C-H Stretch | 3000-2850 |

| Aromatic Ring | C=C and C=N Stretch | 1600-1400 |

| Aromatic Amine | C-N Stretch | 1335-1250 |

Note: This table presents typical ranges for the indicated functional groups. vscht.czorgchemboulder.commsu.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org This technique provides an unambiguous, three-dimensional model of a molecule's solid-state conformation, offering detailed insights into bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. wikipedia.orgredalyc.org

The process begins with the growth of a high-quality single crystal of the target compound. This crystal is then mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the constituent atoms, producing a unique diffraction pattern of spots, known as reflections. libretexts.orgwikipedia.org The angles and intensities of these reflections are meticulously recorded as the crystal is rotated. wikipedia.org By applying complex mathematical algorithms (Fourier transforms) to the diffraction data, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal lattice—is generated. This map is then interpreted to determine the precise position of each atom, yielding a detailed molecular structure. libretexts.org

While specific crystallographic data for this compound is not publicly available, analysis of its structural analogues, such as other substituted 2-aminopyridines, provides a clear framework for the type of structural information that can be obtained. For example, studies on compounds like 2-amino-5-iodopyridine (B21400) and various N-substituted 2-aminopyridines have successfully elucidated their solid-state structures. tandfonline.comacs.org These analyses reveal critical details about the planarity of the pyridine ring, the geometry of the amino group, and the nature of intermolecular hydrogen bonds, which often form dimers in the crystal lattice. tandfonline.combas.bg

The table below presents representative crystallographic data for aminopyridine analogues, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| (2-Amino-5-iodopyridinium)2[CuCl4] (Polymorph 1) | C10H12Cl4CuI2N4 | Triclinic | P-1 | a = 9.248(6) Å, b = 10.202(7) Å, c = 10.368(7) Å, α = 102.451(9)°, β = 96.662(8)°, γ = 96.725(8)° |

| (2-Amino-5-iodopyridinium)2[CuCl4] (Polymorph 2) | C10H12Cl4CuI2N4 | Triclinic | P-1 | a = 8.966(2) Å, b = 10.755(2) Å, c = 11.359(2) Å, α = 89.63(3)°, β = 68.04(3)°, γ = 69.07(3)° |

| 2-Cyanoguanidinophenytoin | C16H11N5O2 | Monoclinic | P21/c | Not specified |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | C21H15N3O | Monoclinic | P21/c | Not specified |

This table showcases crystallographic data for aminopyridine analogues to demonstrate the output of X-ray crystallography experiments. Data sourced from references tandfonline.com and nih.gov.

Advanced Chromatographic Separations for Purity and Isolation

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound and its analogues. These methods exploit differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing aminopyridine derivatives. mdpi.com Reversed-phase HPLC, typically employing a nonpolar stationary phase like C18 silica, is widely used. clemson.edu For polar compounds such as aminopyridines, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer alternative selectivity. sigmaaldrich.com The choice of mobile phase, often a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297), is crucial for optimizing separation and ensuring compatibility with mass spectrometry (MS) detection. nih.gov HPLC coupled with MS (LC-MS) is particularly powerful, providing not only retention time data for quantification but also mass-to-charge ratio information for unequivocal identification of the target compound and any impurities. nih.govfda.gov

Supercritical Fluid Chromatography (SFC) has emerged as a highly effective alternative to LC for the analysis of polar compounds. mdpi.comijarsct.co.in SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a polar organic co-solvent like methanol. ijarsct.co.inresearchgate.net This technique combines the low viscosity and high diffusivity of a gas with the solvating power of a liquid, leading to fast, highly efficient separations with reduced solvent consumption. chromatographyonline.com For aminopyridines and other basic nitrogen-containing heterocycles, stationary phases such as cyanopropyl or 2-ethylpyridine (B127773) have proven effective, sometimes allowing for analysis without the need for mobile phase additives that can cause ion suppression in MS detection. mdpi.comresearchgate.netchromatographyonline.com

Chiral Chromatography is a specialized subset of these techniques, critical for analogues of this compound that may be chiral. The separation of enantiomers is often accomplished using chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). mdpi.comchromatographyonline.comresearchgate.net Both HPLC and SFC are widely used for chiral separations, enabling the quantification of enantiomeric excess (ee), a critical parameter in pharmaceutical development. chromatographyonline.comresearchgate.net

The following table summarizes various chromatographic conditions reported for the separation and analysis of aminopyridine derivatives, highlighting the diversity of applicable methods.

| Technique | Stationary Phase (Column) | Mobile Phase / Conditions | Application | Reference |

|---|---|---|---|---|

| SFC-MS/MS | Cyanopropyl | Gradient elution with CO2 and modifier | Separation of pyridine derivatives and isomers | mdpi.com |

| HPLC | Cation-exchange (Dowex 50X8) | 20 mM ammonium acetate buffer (pH 8.5) | Purification of pyridylaminated derivatives | nih.gov |

| SFC | 2-Ethylpyridine, Pyridyl Amide, Diol, Cyano | Gradient from 10-50% modifier in CO2 | Screening of achiral stationary phases for basic compounds | chromatographyonline.com |

| HPLC | Cellulose-based CSPs (ODH®, LUX-3®) | Hexane/Ethanol with Diethylamine (DEA) additive | Enantioselective separation of chiral amines | mdpi.com |

| UPLC-MS/MS | Acquity UPLC BEH C18 | Volatile buffers (e.g., ammonium formate) | Analysis of derivatized amino acids | nih.gov |

| LC-MS/MS | Agilent Zorbax C8 | Methanol, water, and heptafluorobutyric acid | Detection of biogenic amines without derivatization | fda.gov |

This table provides examples of chromatographic conditions used for the analysis of aminopyridine analogues and related compounds.

Applications of 6 Cyclobutylpyridin 2 Amine in Interdisciplinary Research

Medicinal Chemistry Research Applications

In the field of medicinal chemistry, the quest for new and effective drug candidates is perpetual. The structural motif of 6-Cyclobutylpyridin-2-amine has proven to be a valuable starting point for the design and synthesis of innovative pharmaceutical agents.

Exploration as a Pivotal Building Block in Drug Discovery

The utility of this compound as a foundational element in drug discovery is a subject of ongoing research. Its structure offers a versatile platform for the development of compounds with diverse pharmacological activities.

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore found in numerous biologically active compounds. The addition of a cyclobutyl group introduces a three-dimensional element that can significantly influence a molecule's interaction with biological targets. ru.nlnih.gov Researchers leverage this unique combination to rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties. The cyclobutyl group, in particular, is noted for its ability to fill hydrophobic pockets in target proteins, enhance metabolic stability, and restrict the conformation of the molecule, which can lead to more favorable binding characteristics. ru.nlnih.gov

The incorporation of a cyclobutyl ring into drug candidates is a strategic approach in medicinal chemistry to enhance various pharmacological properties. ru.nlresearchgate.net This four-membered carbocycle is valued for its unique puckered structure and relative chemical inertness despite its ring strain. ru.nlnih.gov Introducing a cyclobutyl group can lead to improved metabolic stability by blocking sites susceptible to metabolism. nih.gov Furthermore, it can direct key pharmacophore groups into optimal orientations for target binding and reduce the planarity of a molecule, which can improve solubility and other physicochemical properties. ru.nl The three-dimensional nature of the cyclobutyl group allows for better filling of hydrophobic pockets within protein targets, potentially increasing binding affinity and potency. ru.nl

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing a crucial role in regulating biological pathways and treating diseases. wikipedia.org this compound has been utilized as a key structural component in the development of inhibitors for several important enzymes.

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in various diseases.

FLAP (5-Lipoxygenase-Activating Protein): FLAP is a critical protein in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions like asthma and atherosclerosis. opnme.compatentcut.com Compounds incorporating the this compound scaffold have been explored as FLAP inhibitors. researchgate.net For instance, 5-(5-cyclobutylpyridin-2-yl)pyrimidin-2-amine has been identified as a component in the study of FLAP inhibitors, highlighting the importance of this structural motif in targeting the leukotriene pathway. researchgate.net

PI3Kα (Phosphoinositide 3-kinase alpha): The PI3K/AKT signaling pathway is frequently dysregulated in cancer, making its components, such as PI3Kα, attractive therapeutic targets. the-innovation.orgnih.gov While direct inhibition by this compound itself is not extensively documented in the provided results, the broader class of aminopyridine derivatives is common in kinase inhibitor design. nih.gov The development of isoform-specific PI3Kα inhibitors is a major goal to reduce off-target effects, and the unique structural features of scaffolds like this compound could be leveraged for this purpose. the-innovation.orgnih.gov

β-Glucuronidase: This enzyme is involved in the metabolism of various substances, and its increased activity is linked to conditions like colon cancer and urinary tract infections. nih.govscbt.com The discovery of potent β-glucuronidase inhibitors is an active area of research. nih.gov Studies have shown that 2-aminopyrimidine (B69317) derivatives can exhibit significant inhibitory activity against this enzyme. nih.gov

RORγt (Retinoic acid receptor-related orphan receptor gamma t): RORγt is a key transcription factor for the differentiation of Th17 cells, which play a pro-inflammatory role in autoimmune diseases. nih.govplos.org Small molecule inhibitors of RORγt are being developed as potential treatments for these conditions. nih.govnih.gov The structural features of this compound could be incorporated into the design of novel RORγt inhibitors to modulate the Th17 pathway. nih.govdrugdiscoverytrends.com

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. scirp.org For derivatives of this compound, SAR studies help in optimizing their inhibitory potential.

In the context of FLAP inhibitors, computational QSAR (Quantitative Structure-Activity Relationship) modeling has been used to analyze compounds containing a 5-(5-cyclobutylpyridin-2-yl)pyrimidin-2-amine group. researchgate.net These studies help in identifying key structural features that are crucial for potent inhibition. researchgate.net For example, analysis can reveal which atomic positions within the molecule contribute most significantly to its inhibitory activity, guiding the design of more effective compounds. researchgate.net

Similarly, for other enzyme targets, modifications to the this compound scaffold would be systematically evaluated. This could involve altering the substituents on the pyridine (B92270) ring or the amino group to understand their impact on binding affinity and selectivity. For instance, in the development of kinase inhibitors, exploring different substitutions on the pyridine ring is a common strategy to improve potency and target selectivity. nih.gov

Receptor Binding Assays and Ligand Design Methodologies

In the realm of drug discovery and pharmacology, receptor-ligand binding assays are fundamental tools for screening and quantifying the interaction between a ligand and its biological target. nih.gov The design of effective ligands hinges on understanding the structural and chemical features that govern binding affinity and selectivity. bmglabtech.complos.org The this compound structure contains key features relevant to ligand design for certain receptor classes, particularly aminergic G-protein coupled receptors (GPCRs). nih.gov

The binding site for aminergic GPCRs is typically located within the transmembrane region of the receptor. nih.gov The pyridin-2-amine moiety of the compound is of particular interest. The nitrogen atom in the pyridine ring and the exocyclic amine group can participate in crucial hydrogen bonding and coordination with amino acid residues in a receptor's binding pocket. Specifically, the charged amine can form a salt bridge interaction with an acidic residue, such as aspartic acid, which often serves to anchor the ligand in the binding site. nih.gov

Ligand design methodologies often employ computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to predict the biological activity of compounds. Studies on related molecules, like 5-(5-cyclobutylpyridin-2-yl)pyrimidin-2-amine, have used these methods to create visualizations that show how specific atoms contribute positively or negatively to the molecule's activity. researchgate.net In these models, the atoms of the cyclobutylpyridin-2-amine group were predominantly associated with a positive influence on activity, suggesting this scaffold is favorable for binding interactions. researchgate.net The development of such assays can be based on various technologies, including traditional radioligand binding or modern non-radioactive optical methods like fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR). nih.govrevvity.com

Influence of the Cyclobutyl Group on Metabolic Stability and Pharmacokinetics

The incorporation of a cyclobutyl group into a molecule is a deliberate strategy in medicinal chemistry to enhance its pharmacokinetic profile, particularly its metabolic stability. ru.nlnih.gov This four-membered carbocycle is not merely a passive structural element; its unique stereochemistry and chemical properties can profoundly influence how a drug candidate is processed in the body. ru.nlresearchgate.net

The introduction of small, strained rings can mask potential sites of metabolic attack. nih.gov For instance, where a molecule might otherwise be vulnerable to enzymatic degradation, such as oxidation, the cyclobutyl moiety can sterically hinder the approach of metabolic enzymes or replace a more metabolically labile group. nih.govnih.gov Research on PET tracers demonstrated that replacing a fluoroethyl group with a fluorinated trans-cyclobutyl ring significantly increased the molecule's metabolic stability. nih.gov Similarly, in the development of histamine (B1213489) H3 receptor antagonists, cyclobutyl derivatives exhibited an optimal balance of microsomal stability and receptor occupancy. nih.gov

| Property Conferred by Cyclobutyl Group | Rationale / Mechanism | Relevant Findings |

| Increased Metabolic Stability | Masks potential metabolic sites; sterically hinders enzyme access. nih.gov | Replacement of an ethyl linker with a cyclobutyl ring improved stability in PET tracers. nih.gov |

| Conformational Restriction | The rigid, puckered structure limits the number of accessible conformations. ru.nlresearchgate.net | Used as a conformationally restricted propyl isostere in drug development. researchgate.net |

| Prevention of Isomerization | Can replace alkenes to prevent cis/trans isomerization, locking in a desired geometry. researchgate.netresearchgate.net | Provides a stable scaffold where a double bond would be labile. ru.nl |

| Hydrophobic Pocket Filling | Acts as a non-planar, hydrophobic element that can fit into specific binding pockets. ru.nl | The cyclobutane (B1203170) in an AKT inhibitor was positioned in a hydrophobic region of the binding pocket, enhancing potency. nih.gov |

A key advantage of the cyclobutyl group is its ability to impose conformational restriction on a molecule. ru.nlresearchgate.net Unlike flexible alkyl chains, the cyclobutane ring has a rigid, puckered structure that limits the rotational freedom of the molecule. ru.nl This pre-organization of the molecule into a more defined shape can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity. This strategy is employed to direct key pharmacophore groups into the optimal orientation for interaction with a biological target. researchgate.netresearchgate.net

Furthermore, the cyclobutyl ring can serve as a bioisostere for an alkene, effectively preventing cis/trans isomerization. researchgate.netresearchgate.net Where a double bond might exist in a parent compound, its replacement with a cyclobutane ring locks the geometry, ensuring that the substituents are held in a specific spatial relationship. This is critical for maintaining the active conformation of a drug and avoiding the presence of inactive or less active isomers. ru.nl The carbamate (B1207046) functionality, which also exhibits restricted rotation, is another example of how controlling conformation is a key principle in drug design. nih.gov

Materials Science Research Applications

Development of Novel Functional Materials

The unique electronic and structural properties of the this compound scaffold make it a building block for novel functional materials. The field of photoredox catalysis has utilized related N-cyclobutylanilines to generate valuable intermediates for synthesis. uark.edu Under visible light irradiation, single-electron oxidation of the amine can trigger a ring-opening of the cyclobutyl group. uark.edu This process creates a distonic radical cation, an intermediate that possesses both a nucleophilic carbon radical and an electrophilic iminium ion in the same molecule. uark.edu The ability to harness these dual reactive sites allows for complex molecular transformations and the construction of new functional molecules, such as aminoalkynes and N-substituted 2,6-diaminopimelonitriles. uark.edu The synthesis of diverse libraries of cyclobutane derivatives is also a strategy to generate fragments for screening assays, leading to the discovery of molecules with new functions. researchgate.net

Exploration in Polymer Chemistry

The this compound molecule holds potential for applications in polymer chemistry, primarily through its ability to act as a ligand in polymerization catalysis. The 2-aminopyridine moiety is a well-known bidentate chelating ligand, capable of coordinating to a metal center through both the endocyclic pyridine nitrogen and the exocyclic amine nitrogen. This chelating ability is crucial in forming stable transition metal complexes used as catalysts. mdpi.com

For example, iron(II) complexes featuring α-diimine chelating ligands have been shown to be highly active pre-catalysts for the polymerization of styrene. mdpi.com The structural analogy suggests that this compound could be used to form similar catalytic complexes. Furthermore, commercial suppliers of this chemical list its potential applications as including "Organic Polymers" and "Polymer Supported Reagents," indicating its utility in this field. fluorochem.co.uk

Catalysis and Ligand Design for Metal Complexes

The design of ligands is a cornerstone of modern catalysis, as the ligand sphere around a metal center dictates the stability, reactivity, and selectivity of the resulting catalyst. nih.govbiointerfaceresearch.com this compound is an attractive candidate for ligand design due to its combination of a strong chelating group and a tunable steric component.

The 2-aminopyridine unit can form stable five-membered chelate rings with a variety of transition metals. researchgate.net The stability and electronic properties of the resulting metal complex can be modulated by substituents on the pyridine ring. The cyclobutyl group at the 6-position exerts a significant steric influence, which can be used to control the coordination environment of the metal, influence substrate approach, and potentially enhance catalytic selectivity. The design of the ligand framework can also influence the spin state of the metal ion, which is particularly relevant in oxidation catalysis where high-spin complexes may exhibit different reactivity than low-spin ones. mdpi.com The interplay between ligand structure and the electronic properties of the metal center is a key area of research, with studies on cerium amine-phenolate complexes showing how ligand design can facilitate the redox cycling of the metal. nih.gov

Investigation of Electronic and Optical Properties of Derivatives

While specific research focusing exclusively on the electronic and optical properties of this compound derivatives is not extensively documented in publicly available literature, the broader class of 2-aminopyridine derivatives has been a subject of interest for their photophysical characteristics. Studies on various 2-amino-3-cyanopyridine (B104079) derivatives, for instance, have revealed their potential as fluorescent probes. sciforum.net These compounds exhibit fluorescence and their emission spectra can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. sciforum.net

Researchers have demonstrated that small fluorescent molecules like 2-aminopyridine derivatives are valuable tools in the biosciences. sciforum.net They are characterized by high photostability and have been utilized for labeling biomolecules such as amino acids, proteins, and DNA. sciforum.net Although direct experimental data for this compound derivatives is scarce, it is plausible that the introduction of the cyclobutyl group at the 6-position of the pyridine ring could modulate the electronic and photophysical properties of the aminopyridine scaffold. Further research in this area could involve the synthesis of various derivatives and the systematic study of their absorption and emission properties in different environments to assess their potential in applications such as organic light-emitting diodes (OLEDs), sensors, or bio-imaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.